molecular formula C12H11ClN2O2S B5730112 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide CAS No. 126790-84-9

4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5730112
CAS RN: 126790-84-9
M. Wt: 282.75 g/mol
InChI Key: ZJPAMJXKZALCFM-UHFFFAOYSA-N
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Description

4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPB is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In

Scientific Research Applications

4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide has been found to exhibit a range of biological activities that make it a potential candidate for drug development. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to inhibit the expression of various genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been found to exhibit anti-inflammatory properties by inhibiting the expression of cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide is its potential as a drug candidate for the treatment of cancer, inflammatory diseases, and bacterial infections. This compound has been found to exhibit a range of biological activities that make it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide. One area of research could be to explore the potential of this compound as a drug candidate for the treatment of cancer, inflammatory diseases, and bacterial infections. Another area of research could be to investigate the mechanism of action of this compound in more detail, in order to gain a better understanding of how it exerts its biological effects. Finally, research could be conducted to develop more efficient methods for synthesizing this compound, in order to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-chloro-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-pyridinemethanamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. The chemical structure of this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPAMJXKZALCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239092
Record name 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126790-84-9
Record name 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126790-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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